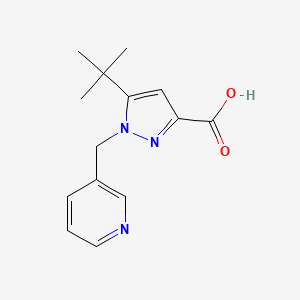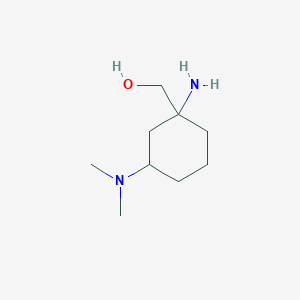
(1-Amino-3-(dimethylamino)cyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-3-(dimethylamino)cyclohexyl)methanol is a chemical compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . This compound is characterized by the presence of an amino group, a dimethylamino group, and a hydroxyl group attached to a cyclohexane ring. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-(dimethylamino)cyclohexyl)methanol typically involves the reaction of cyclohexanone with dimethylamine and ammonia under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Amino-3-(dimethylamino)cyclohexyl)methanol undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of N-alkylated amines
Applications De Recherche Scientifique
(1-Amino-3-(dimethylamino)cyclohexyl)methanol has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (1-Amino-3-(dimethylamino)cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Amino-3-(methylamino)cyclohexyl)methanol
- (1-Amino-3-(ethylamino)cyclohexyl)methanol
- (1-Amino-3-(dimethylamino)cyclopentyl)methanol
Uniqueness
(1-Amino-3-(dimethylamino)cyclohexyl)methanol is unique due to its specific combination of functional groups and its structural configuration. The presence of both amino and dimethylamino groups on the cyclohexane ring provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications and synthetic pathways .
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
[1-amino-3-(dimethylamino)cyclohexyl]methanol |
InChI |
InChI=1S/C9H20N2O/c1-11(2)8-4-3-5-9(10,6-8)7-12/h8,12H,3-7,10H2,1-2H3 |
Clé InChI |
UQZYAULVAJYXNN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCCC(C1)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


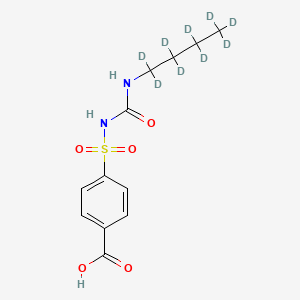
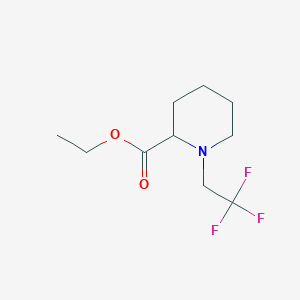
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B15128627.png)

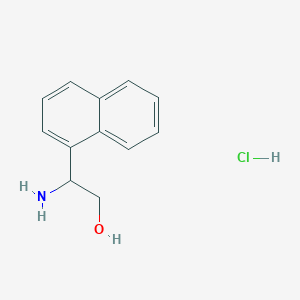
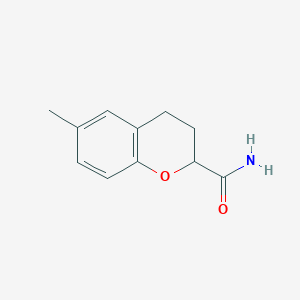
![Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate](/img/structure/B15128651.png)
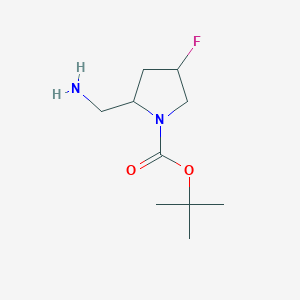
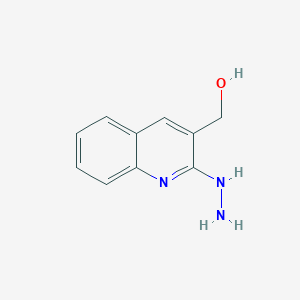
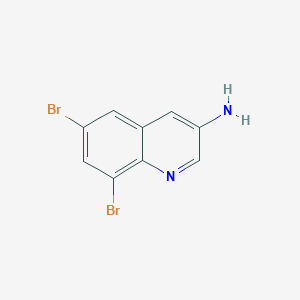
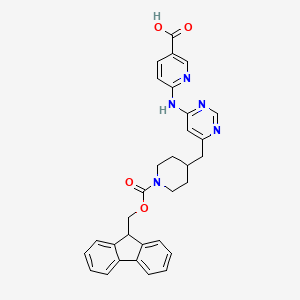
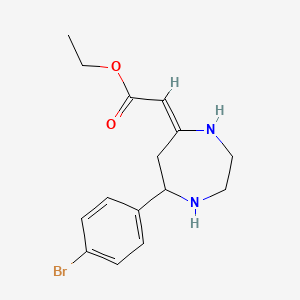
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
